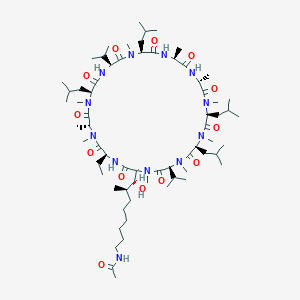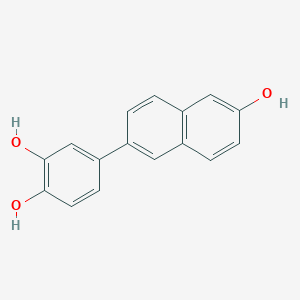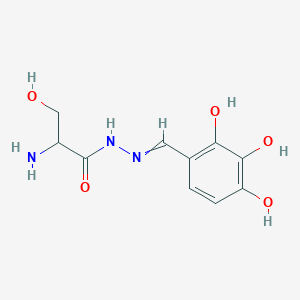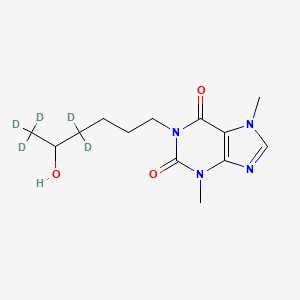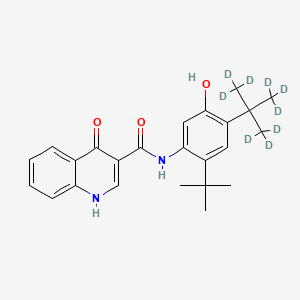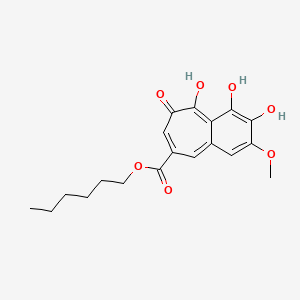
CYD-1-79
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYD-1-79 is a positive allosteric modulator of the serotonin 5-HT2C receptor.
Wissenschaftliche Forschungsanwendungen
Cyclin D1 as an Anti-Inflammatory Target
- Overview : Cyclin D1 (CyD1), a pivotal cell cycle-regulatory molecule and therapeutic target for cancer, is also up-regulated at sites of inflammation. To explore its role in inflammation, a strategy was developed to silence CyD1 in leukocytes in vivo using targeted stabilized nanoparticles (tsNPs) loaded with CyD1-small interfering RNA (siRNA) and targeted to specific leukocyte subsets involved in gut inflammation.
- Key Findings : Systemic application of these nanoparticles silenced CyD1 in leukocytes and reversed experimentally induced colitis in mice. This study suggests CyD1 as a potential anti-inflammatory target, highlighting the application of siRNA targeting in therapeutic settings.
- Source : (Peer et al., 2008).
Broad-spectrum Antiviral and Cytocidal Activity of Cyclopentenylcytosine
- Overview : Cyclopentenylcytosine (Ce-Cyd) has shown broad-spectrum antiviral activity against various types of viruses, including DNA, RNA, and retroviruses. It is more potent than its saturated counterpart, cyclopentylcytosine (C-Cyd).
- Key Findings : Ce-Cyd is assumed to target CTP synthetase, affecting UTP to CTP conversion. This characteristic also gives it potent cytocidal activity against tumor cell lines. The study suggests further exploration of Ce-Cyd for therapeutic potential in treating viral and neoplastic diseases.
- Source : (De Clercq et al., 1991).
Gene Therapy for Advanced Pancreatic Cancer
- Overview : CYL-02, a nonviral gene therapy product, was tested in a phase 1 clinical trial for advanced pancreatic cancer. It was administered along with chemotherapy (gemcitabine) and aimed to sensitize cancer cells to chemotherapy.
- Key Findings : The treatment showed mild toxicities and no serious adverse events. A dose-dependent increase in CYL-02 DNA exposure in blood and tumors was observed. Though no objective response was seen, several patients showed disease stability and long-term survival, suggesting the therapy's potential for further evaluation.
- Source : (Buscail et al., 2015).
Cyclodextrins and Oligonucleotide Delivery to Solid Tumours
- Overview : Cyclodextrins (CyDs) have been used for dissolving hydrophobic chemicals in aqueous media and recently for oligonucleotide delivery to solid tumors.
- Key Findings : The review discusses the potential of CyDs in delivering therapeutic oligonucleotides to solid tumors, considering their physicochemical properties and the barriers posed by the solid tumor environment.
- Source : (Dass, 2004).
Anticancer Agent 2-Hydroxypropyl-β-Cyclodextrin
- Overview : 2-Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a cyclic oligosaccharide known for its role in pharmaceutical formulations and as a cholesterol modifier. Recently, it has shown potential as an anticancer agent.
- Key Findings : HP-β-CyD exhibited anticancer effects, particularly against leukemia, by inhibiting cell proliferation through cell-cycle arrest and apoptosis. It showed efficacy in leukemia mouse models and was well tolerated in systemic administration.
- Source : (Yokoo et al., 2015).
Cyclodextrin Complex Sensors for Sugar Recognition
- Overview : A novel boronic acid fluorophore/beta-cyclodextrin (beta-CyD) complex sensor was designed for sugar recognition in water.
- Key Findings : This sensor demonstrated efficient fluorescence emission response upon sugar binding and revealed potential for selective sugar recognition, which could be significant for biochemical and diagnostic applications.
- Source : (Tong et al., 2001).
Eigenschaften
CAS-Nummer |
1443281-47-7 |
|---|---|
Produktname |
CYD-1-79 |
Molekularformel |
C20H40N2O3 |
Molekulargewicht |
356.55 |
IUPAC-Name |
N-(2,3-Dihydroxypropyl)-cis-4-undecylpiperidine-2-carboxamide |
InChI |
InChI=1S/C20H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-21-19(14-17)20(25)22-15-18(24)16-23/h17-19,21,23-24H,2-16H2,1H3,(H,22,25)/t17-,18?,19+/m1/s1 |
InChI-Schlüssel |
RQTUFYCDUWSKKX-KGNCLDLBSA-N |
SMILES |
O=C([C@H]1NCC[C@@H](CCCCCCCCCCC)C1)NCC(O)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CYD179; CYD 1 79; CYD-1-79; CYD-179; CYD 179 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



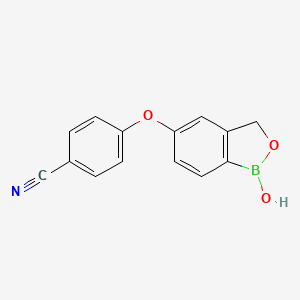
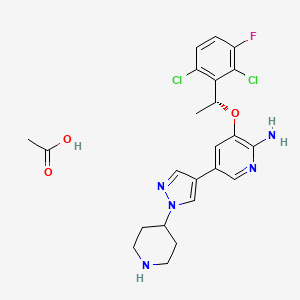
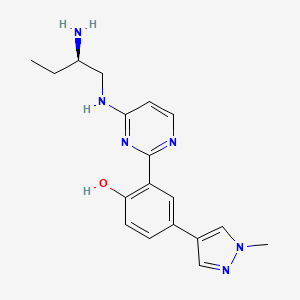
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)
